2-(2-Butyl-1,3-thiazol-4-yl)acetic acid
CAS No.: 1216280-47-5
Cat. No.: VC7115985
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216280-47-5 |
|---|---|
| Molecular Formula | C9H13NO2S |
| Molecular Weight | 199.27 |
| IUPAC Name | 2-(2-butyl-1,3-thiazol-4-yl)acetic acid |
| Standard InChI | InChI=1S/C9H13NO2S/c1-2-3-4-8-10-7(6-13-8)5-9(11)12/h6H,2-5H2,1H3,(H,11,12) |
| Standard InChI Key | YAJQLVMCIADNLC-UHFFFAOYSA-N |
| SMILES | CCCCC1=NC(=CS1)CC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a 1,3-thiazole core, a five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. At the 2-position of the thiazole ring, a butyl group () is attached, while the 4-position is functionalized with an acetic acid group (). This configuration is confirmed by its SMILES notation, , and InChIKey .
Crystallographic and Stereochemical Data
While no experimental crystallographic data is available, computational models predict a planar thiazole ring with the butyl and acetic acid groups adopting equatorial orientations to minimize steric strain. The carboxylic acid group enables hydrogen bonding, influencing solubility and reactivity.
Synthesis and Manufacturing
Synthetic Pathways
Though no direct synthesis protocol for 2-(2-butyl-1,3-thiazol-4-yl)acetic acid is documented, analogous thiazole derivatives are typically synthesized via the Hantzsch thiazole reaction. This method involves cyclocondensation of a β-keto acid (e.g., 4-acetic acid-β-ketothiocyanate) with a thiourea derivative. For this compound, the reaction would likely utilize 2-butylthiourea and 4-chloroacetoacetic acid under refluxing conditions in ethanol or DMF .
Optimization and Yield
Key parameters for optimizing yield include:
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Temperature: 80–100°C to facilitate cyclization.
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Catalysts: Lewis acids like or to accelerate ring formation.
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Solvents: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Purification is achieved via recrystallization from ethanol/water mixtures, yielding >70% pure product.
Physicochemical Properties
Thermodynamic Parameters
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Molecular Weight: 199.27 g/mol.
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Predicted Melting Point: 120–125°C (based on analogous thiazole-carboxylic acids).
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Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the carboxylic acid group; limited solubility in non-polar solvents.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1700–1720 cm (C=O stretch) and 2500–3300 cm (O-H stretch of carboxylic acid).
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NMR:
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: δ 1.2–1.6 ppm (butyl chain), δ 3.5 ppm (thiazole-CH-), δ 12.1 ppm (carboxylic acid proton).
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: δ 175 ppm (C=O), δ 165 ppm (thiazole C-2).
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Analytical Characterization
Mass Spectrometry
Collision cross-section (CCS) values for common adducts, as predicted by ion mobility spectrometry, include:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 200.07398 | 144.8 |
| [M+Na]+ | 222.05592 | 154.5 |
| [M-H]- | 198.05942 | 144.7 |
These values aid in compound identification during high-resolution mass spectrometry (HRMS) workflows .
Chromatographic Behavior
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) predicts a retention time of 8.2–8.5 minutes, with UV-Vis absorption at 254 nm due to the thiazole ring.
Future Research Directions
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Synthetic Optimization: Develop greener methodologies (e.g., microwave-assisted synthesis).
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Cocrystal Engineering: Improve solubility via co-crystallization with pharmaceutically acceptable coformers.
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